molecular formula C15H14N2O3S B2830969 1-(benzo[d][1,3]dioxol-5-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920250-21-1

1-(benzo[d][1,3]dioxol-5-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2830969
CAS RN: 920250-21-1
M. Wt: 302.35
InChI Key: GTCOXSGQXZAGTG-UHFFFAOYSA-N
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Description

The compound “1-(benzo[d][1,3]dioxol-5-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one” is a complex organic molecule. It is part of a series of compounds that have been designed and synthesized for their potential anticancer activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another series of novel N -aryl-5- (benzo [ d ] [1,3]dioxol-5-ylmethyl)-4- ( tert -butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The benzo[d][1,3]dioxol-5-ylmethyl group is a common motif in many bioactive compounds . The exact structure of this compound would need to be determined by techniques such as X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and would depend on the specific conditions and reagents used. The compound has been synthesized via a Pd - catalyzed C-N cross - coupling , suggesting that it can participate in cross-coupling reactions.

Scientific Research Applications

Synthesis and Characterization

Pyrimidine derivatives are synthesized through Multicomponent Cyclocondensation Reactions (MCRs), with various compounds being investigated for their potential as corrosion inhibitors and for their antioxidant properties. These compounds are characterized using techniques such as FT-IR, NMR, and X-ray crystal analysis, demonstrating the diverse chemical manipulations possible with pyrimidine scaffolds (Akbas et al., 2018).

Antitumor and Antimicrobial Activities

Some pyrimidine derivatives exhibit potent antitumor activity against liver and breast cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Edrees & Farghaly, 2017). Additionally, novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives have been synthesized and characterized, showing significant antioxidant activities (Salem et al., 2015).

Potential for Anti-HIV and Antiviral Applications

Thio analogues of dihydroalkoxybenzyloxopyrimidines, a class of non-nucleoside reverse transcriptase inhibitors, have demonstrated selective inhibition of HIV-1 multiplication in vitro, indicating the potential of pyrimidine derivatives in anti-HIV research (Mai et al., 1995).

Antimicrobial Evaluation

The synthesis and antimicrobial evaluation of specific pyrimidine derivatives, such as 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one, have shown activity against various bacteria and fungi, underscoring the antimicrobial potential of these compounds (Attia et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling it. It’s important to note that similar compounds have shown potent growth inhibition properties against various human cancer cell lines , suggesting that they could be toxic.

Future Directions

The future research on this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules . Further mechanistic studies could also be conducted to understand how these compounds exert their anticancer effects .

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-15-16-14(21)10-2-1-3-11(10)17(15)7-9-4-5-12-13(6-9)20-8-19-12/h4-6H,1-3,7-8H2,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCOXSGQXZAGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)NC2=S)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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